molecular formula C12H19N3 B13880704 1-(2-Pyridin-3-ylpropyl)piperazine

1-(2-Pyridin-3-ylpropyl)piperazine

Cat. No.: B13880704
M. Wt: 205.30 g/mol
InChI Key: YVCLWYZPHDGZIW-UHFFFAOYSA-N
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Description

1-(2-Pyridin-3-ylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a pyridine ring attached to a piperazine moiety through a propyl chain

Chemical Reactions Analysis

1-(2-Pyridin-3-ylpropyl)piperazine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include basic conditions for condensation reactions, acidic conditions for hydrolysis, and the use of catalysts like silver carbonate for cycloaddition reactions . Major products formed from these reactions include various substituted piperazines and piperazinopyrrolidinones .

Mechanism of Action

The mechanism of action of 1-(2-Pyridin-3-ylpropyl)piperazine involves its interaction with specific molecular targets and pathways. It acts as a potent and selective α2-adrenergic receptor antagonist, which means it binds to and inhibits the activity of these receptors . This interaction leads to various physiological effects, including modulation of neurotransmitter release and regulation of blood pressure. The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

1-(2-Pyridin-3-ylpropyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2-pyridin-3-ylpropyl)piperazine

InChI

InChI=1S/C12H19N3/c1-11(12-3-2-4-14-9-12)10-15-7-5-13-6-8-15/h2-4,9,11,13H,5-8,10H2,1H3

InChI Key

YVCLWYZPHDGZIW-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCNCC1)C2=CN=CC=C2

Origin of Product

United States

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